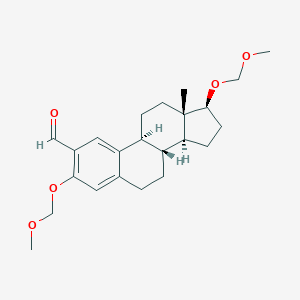

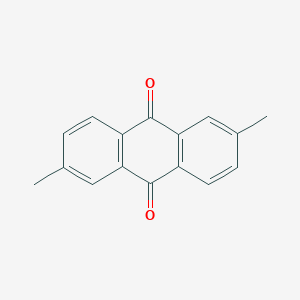

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is a derivative of estradiol, an endogenous estrogen metabolite known for its role in various biological processes. Research has focused on its synthesis, molecular structure, and potential as a therapeutic agent due to its unique properties and interactions with biological molecules.

Synthesis Analysis

The synthesis of derivatives related to 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol involves multiple steps starting from estradiol or its analogs. For instance, 2-[11C]methoxy-3,17β-estradiol is synthesized from a precursor, 2-hydroxy-3,17β-O-bis(methoxymethyl)estradiol, in two steps with high radiochemical purity, demonstrating the compound's potential for pharmacokinetic studies in clinical trials (Mun, Voll, & Goodman, 2006). Another study describes a versatile synthesis of 2-methoxyestradiol, highlighting methods to achieve formylation and benzylation of estradiol, leading to its methoxylated derivative through a series of chemical reactions (He & Cushman, 1994).

Scientific Research Applications

Synthesis of Radiolabeled Analogs for Pharmacokinetics

A study by Mun, Voll, and Goodman (2006) describes the synthesis of 2-[11C]methoxy-3,17β-estradiol to measure the pharmacokinetics of antitumor drug candidates like 2-methoxy-3,17β-estradiol. This research is crucial for understanding the distribution and metabolism of the drug in the body during clinical trials for conditions like multiple myeloma and various advanced cancers Mun, Voll, & Goodman, 2006.

Anti-Cancer Properties

In Vitro Anti-Cancer Activity

A body of research has investigated the anti-cancer properties of 2-substituted estradiol derivatives. Leese et al. (2006) highlight the multi-mechanism anti-tumor effects of these compounds, especially their potent anti-proliferative and anti-angiogenic activity, as well as their function as inhibitors of steroid sulphatase, a clinical target for hormone-dependent breast cancer treatment Leese et al., 2006. Further, Bubert et al. (2007) investigated estradiol-3,17-O,O-bis-sulfamates and their derivatives, revealing the potential of these compounds as orally dosed anti-tumor agents, confirmed through breast and prostate cancer xenografts Bubert et al., 2007.

Mechanism of Action in Hormone Receptors

Interactions with Hormone Receptors

Gaido et al. (2000) discuss the interaction of methoxychlor and related compounds with estrogen and androgen receptors, identifying the structural requirements for estrogen receptor activity and demonstrating the complexity of determining the mechanism of action of endocrine-active chemicals Gaido et al., 2000.

properties

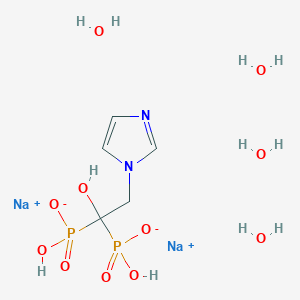

IUPAC Name |

(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-23-9-8-17-18(20(23)6-7-22(23)28-14-26-3)5-4-15-11-21(27-13-25-2)16(12-24)10-19(15)17/h10-12,17-18,20,22H,4-9,13-14H2,1-3H3/t17-,18+,20-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRCGHQMTWFDPC-PAHONEIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)C=O)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)C=O)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450273 |

Source

|

| Record name | 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol | |

CAS RN |

123715-80-0 |

Source

|

| Record name | 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)